molecular formula C12H17F2N B13290365 [(2,4-Difluorophenyl)methyl](2-methylbutyl)amine

[(2,4-Difluorophenyl)methyl](2-methylbutyl)amine

Cat. No.: B13290365
M. Wt: 213.27 g/mol
InChI Key: COICWFFWAZXGKP-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a difluorophenyl group attached to a methyl group, which is further connected to a 2-methylbutylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)methylamine typically involves the reaction of 2,4-difluorobenzyl chloride with 2-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (2,4-Difluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(2,4-Difluorophenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(2,4-Difluorophenyl)methylamine can be compared with other similar compounds, such as:

    (2,4-Difluorophenyl)methylamine: Similar structure but with a different alkyl chain.

The uniqueness of (2,4-Difluorophenyl)methylamine lies in its specific alkyl chain, which may influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-methylbutan-1-amine

InChI

InChI=1S/C12H17F2N/c1-3-9(2)7-15-8-10-4-5-11(13)6-12(10)14/h4-6,9,15H,3,7-8H2,1-2H3

InChI Key

COICWFFWAZXGKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=C(C=C(C=C1)F)F

Origin of Product

United States

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